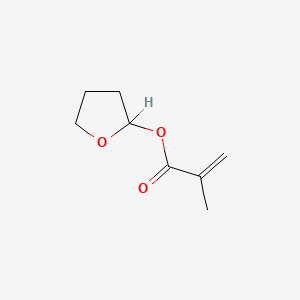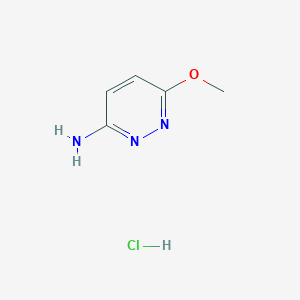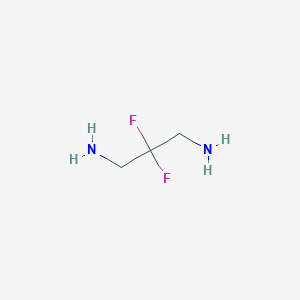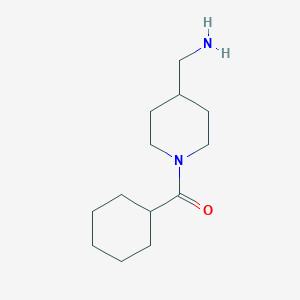
(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common name, CAS number, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and chemical stability .Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives as Antidepressants
A study by Sniecikowska et al. (2019) designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, indicating a new direction for antidepressant drug candidates. These compounds exhibited high receptor affinity and selectivity, favorable drug-like properties, and significant antidepressant-like activity in vivo, suggesting their potential as promising drug candidates for depression treatment (Sniecikowska et al., 2019).
Asymmetric Synthesis of Aminoalkyl Piperidines
Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a derivative similar to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine. This synthesis pathway highlights the compound's utility in creating structurally diverse and potentially biologically active piperidine derivatives, which could be applied in various pharmacological contexts (Froelich et al., 1996).
Catalytic Applications of Quinazoline-Based Complexes
Karabuğa et al. (2015) synthesized a quinazoline-based complex starting from glycine, which underwent efficient transfer hydrogenation reactions. This study demonstrates the catalytic capabilities of compounds structurally related to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine, indicating their potential application in synthetic chemistry and industrial processes (Karabuğa et al., 2015).
Exploration of Diiron(III) Complexes in Catalysis
Research by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with ligands structurally akin to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine for their ability to catalyze selective hydroxylation of alkanes. This study underscores the potential of such compounds in mimicking the enzymatic activity of methane monooxygenases, offering insights into their applications in synthetic and bio-inspired catalysis (Sankaralingam & Palaniandavar, 2014).
Palladium(II) and Platinum(II) Complexes in Anticancer Research
A study by Mbugua et al. (2020) developed palladium(II) and platinum(II) complexes using Schiff base ligands related to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine. These complexes showed promising anticancer activity against various human carcinoma cell lines, suggesting their potential in developing new anticancer therapeutics (Mbugua et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h11-12H,1-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGUIKYZRVCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

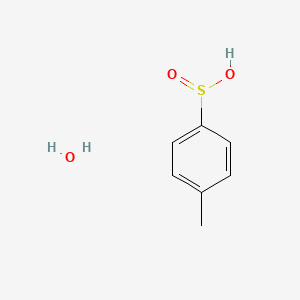
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

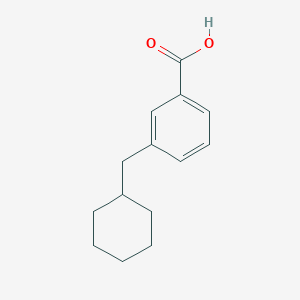
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
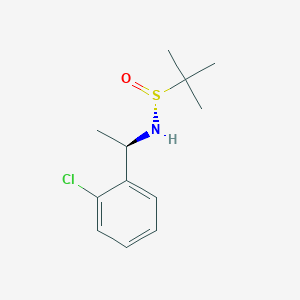
![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
